molecular formula C6H5BrO B13166574 2-(2-bromoethenyl)-Furan

2-(2-bromoethenyl)-Furan

Cat. No.: B13166574
M. Wt: 173.01 g/mol
InChI Key: TWBYHUXGXVLRIP-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromoethenyl)-Furan is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a bromoethenyl group

Preparation Methods

The synthesis of 2-(2-Bromoethenyl)-Furan can be achieved through several methods. One common approach involves the bromination of 2-ethenylfuran using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound in high yield .

Chemical Reactions Analysis

2-(2-Bromoethenyl)-Furan undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-Bromoethenyl)-Furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromoethenyl)-Furan involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the nature of the biological system involved .

Comparison with Similar Compounds

2-(2-Bromoethenyl)-Furan can be compared with other similar compounds, such as:

    2-Bromoethenylbenzene: This compound has a similar structure but with a benzene ring instead of a furan ring.

    2-Bromoethylfuran: This compound differs by having an ethyl group instead of an ethenyl group.

The uniqueness of this compound lies in its combination of the furan ring and the bromoethenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C6H5BrO

Molecular Weight

173.01 g/mol

IUPAC Name

2-[(E)-2-bromoethenyl]furan

InChI

InChI=1S/C6H5BrO/c7-4-3-6-2-1-5-8-6/h1-5H/b4-3+

InChI Key

TWBYHUXGXVLRIP-ONEGZZNKSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/Br

Canonical SMILES

C1=COC(=C1)C=CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.